

# (R)-MRT199665 as a SIK inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (R)-MRT199665 |           |
| Cat. No.:            | B15605392     | Get Quote |

An In-Depth Technical Guide to (R)-MRT199665 as a Salt-Inducible Kinase (SIK) Inhibitor

## **Executive Summary**

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators in a multitude of physiological and pathological processes, including metabolism, inflammation, and oncology.[1] This has rendered them compelling targets for therapeutic intervention.[2] **(R)-MRT199665** is a potent, ATP-competitive small molecule inhibitor targeting the SIK family (SIK1, SIK2, SIK3).[3][4] As an isomer of the well-characterized MRT199665, it also exhibits potent inhibitory activity against MARK and AMPK family kinases.[5][6] This technical guide provides a comprehensive overview of **(R)-MRT199665**, detailing its mechanism of action, inhibitory profile, impact on key signaling pathways, and the experimental protocols utilized for its characterization. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

## Introduction to Salt-Inducible Kinases (SIKs)

The SIK family consists of three serine/threonine kinase isoforms: SIK1 (SNF1LK), SIK2 (QIK), and SIK3 (QSK).[7] These kinases are activated via phosphorylation by Liver Kinase B1 (LKB1) and act as crucial intermediaries in signaling cascades that govern a wide array of cellular functions.[2][7] The dysregulation of SIK activity has been implicated in the pathophysiology of various diseases, including metabolic disorders, inflammatory conditions, and certain cancers. [7]



SIKs exert their influence primarily by phosphorylating and thereby regulating the activity and subcellular localization of key transcriptional co-activators, most notably the CREB-Regulated Transcription Co-activators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[2] By controlling these downstream effectors, SIKs modulate the expression of genes involved in gluconeogenesis, lipogenesis, and immune responses.[7][8] Consequently, the inhibition of SIKs presents a promising therapeutic strategy for diseases characterized by aberrant SIK signaling.[1]

# (R)-MRT199665: A Multi-Kinase Inhibitor Targeting SIKs

**(R)-MRT199665** is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor.[4] It demonstrates high affinity for the ATP-binding pocket of SIKs, MARKs, and AMPKs, preventing the phosphorylation of their downstream substrates.[3][6] Its utility has been particularly highlighted in the context of acute myeloid leukemia (AML), where it can induce apoptosis in cancer cells dependent on the transcription factor MEF2C.[3][6]

## **Quantitative Inhibitory Profile**

The inhibitory activity of MRT199665 has been quantified against a panel of kinases, demonstrating potent, low-nanomolar efficacy against its primary targets.

Table 1: In Vitro Kinase Inhibitory Profile of MRT199665



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| SIK1          | 110       |
| SIK2          | 12        |
| SIK3          | 43        |
| MARK1         | 2         |
| MARK2         | 2         |
| MARK3         | 3         |
| MARK4         | 2         |
| ΑΜΡΚα1        | 10        |
| ΑΜΡΚα2        | 10        |

Data sourced from multiple references.[3][5][6]

# **Cellular Activity in Acute Myeloid Leukemia (AML)**

MRT199665 shows selective cytotoxicity towards AML cell lines that exhibit endogenous phosphorylation of the MEF2C transcription factor, a downstream target of SIK signaling in this context.

Table 2: Cellular Proliferation IC50 of MRT199665 in AML Cell Lines

| AML Cell Line                           | MEF2C Phosphorylation Status | Mean IC50 (nM) |
|-----------------------------------------|------------------------------|----------------|
| OCI-AML2, MV4-11, MOLM-<br>13, Kasumi-1 | High                         | 26 ± 13        |
| NB-4, HEL, HL-60, U937                  | Low / Absent                 | 990 ± 29       |

Data represents the mean IC50 for the specified group of cell lines.[3]

#### **Comparative Profile with Other SIK Inhibitors**



To provide context, the potency of MRT199665 is compared here with other well-documented, potent SIK inhibitors.

Table 3: Comparative IC50 Values of Various SIK Inhibitors

| Inhibitor  | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
|------------|----------------|----------------|----------------|
| MRT199665  | 110            | 12             | 43             |
| HG-9-91-01 | 0.92           | 6.6            | 9.6            |
| YKL-06-062 | 2.12           | 1.40           | 2.86           |
| ARN-3236   | 21.63          | <1             | 6.63           |

Data sourced from multiple references.[5]

## Signaling Pathways Modulated by (R)-MRT199665

**(R)-MRT199665** intervenes in key cellular signaling pathways by blocking the kinase activity of SIKs. This leads to the dephosphorylation and activation of SIK substrates, altering gene expression programs.

#### The LKB1-SIK-CRTC/HDAC Axis

In its canonical pathway, LKB1 phosphorylates and activates SIKs.[7] Active SIKs then phosphorylate CRTCs and Class IIa HDACs, sequestering them in the cytoplasm.[9] Inhibition of SIKs by **(R)-MRT199665** prevents this phosphorylation, leading to the dephosphorylation of CRTCs/HDACs, their translocation to the nucleus, and subsequent activation of target genes, such as the anti-inflammatory cytokine IL-10.[3][10]





Click to download full resolution via product page

**Fig 1.** The canonical LKB1-SIK signaling pathway and its inhibition.

# The SIK-MEF2C Pathway in AML



In certain AML subtypes, SIKs phosphorylate the MEF2C transcription factor at Serine 222, an event linked to chemotherapy resistance.[6] This phosphorylation is critical for a pro-leukemic gene expression program. MRT199665 treatment blocks MEF2C phosphorylation, leading to a dose-dependent reduction in total and phosphorylated MEF2C, and subsequent apoptosis in MEF2C-activated AML cells.[3][6]



Click to download full resolution via product page

Fig 2. Inhibition of the SIK-MEF2C axis in AML by (R)-MRT199665.



## **Experimental Protocols**

The characterization of **(R)-MRT199665** involves a range of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

# **Biochemical Kinase Inhibition Assay (ADP-Glo™)**

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a common high-throughput method for determining inhibitor IC50 values.[8][11]

#### Methodology:

- Reaction Setup: In a 96-well plate, combine the SIK enzyme, the kinase substrate (e.g., Amara Peptide), and ATP in a kinase assay buffer.[8]
- Inhibitor Addition: Add (R)-MRT199665 at varying concentrations to the reaction wells.
   Include a DMSO control (vehicle) and a no-enzyme control.
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 40-60 minutes) to allow the kinase reaction to proceed.
- ADP-Glo<sup>™</sup> Reagent: Add ADP-Glo<sup>™</sup> Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
- Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal via a luciferase reaction.
- Measurement: Read the luminescence on a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Fig 3. General workflow for an in vitro ADP-Glo™ kinase inhibition assay.

#### **Cellular Phosphorylation Assay (Immunoblotting)**

This protocol is used to assess the effect of **(R)-MRT199665** on the phosphorylation status of SIK substrates (e.g., CRTC3, MEF2C) within intact cells.[3][9]

Methodology:



- Cell Culture and Treatment: Culture relevant cells (e.g., AML cell lines, macrophages) to an appropriate density. Treat the cells with **(R)-MRT199665** at various concentrations for a defined time period (e.g., 1-12 hours).[3]
- Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-MEF2C S222, anti-p-CRTC3 S370).[3]
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - To normalize for protein loading, re-probe the membrane with an antibody against the total protein (e.g., anti-total MEF2C) or a housekeeping protein (e.g., GAPDH, β-actin).
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities to determine the relative change in phosphorylation upon inhibitor treatment.

#### In Vitro/In Vivo Solution Preparation

Proper solubilization of **(R)-MRT199665** is critical for reliable experimental results.



#### Methodology (Example for In Vivo Use):[3]

- Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL). Store at -20°C for up to one year or -80°C for up to two years.[3]
- Working Solution Preparation: For a final formulation, prepare fresh on the day of use. An example protocol involves a multi-solvent system:
  - Take 100 μL of the DMSO stock solution.
  - Add 400 μL of PEG300 and mix thoroughly.
  - Add 50 μL of Tween-80 and mix.
  - $\circ$  Add 450 µL of saline to reach the final volume of 1 mL.
  - o If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

#### Conclusion

**(R)-MRT199665** is a powerful chemical probe and potential therapeutic lead that acts as a potent inhibitor of SIK, MARK, and AMPK family kinases. Its ability to modulate critical signaling pathways, such as the SIK-CRTC axis in immunity and the SIK-MEF2C axis in AML, underscores the therapeutic potential of targeting these kinases.[3][6] The data and protocols summarized in this guide provide a technical foundation for researchers and drug developers working to further understand and exploit the function of SIKs in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. SIK inhibitors(Roche) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]







- 2. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [(R)-MRT199665 as a SIK inhibitor]. BenchChem,
   [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605392#r-mrt199665-as-a-sik-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com